molecular formula C26H27BrF3N5O2 B3181976 Rineterkib CAS No. 1715025-32-3

Rineterkib

货号: B3181976
CAS 编号: 1715025-32-3
分子量: 578.4 g/mol
InChI 键: YFCIFWOJYYFDQP-PTWZRHHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

瑞特替尼是一种小分子细胞外信号调节激酶 (ERK) 抑制剂,属于丝裂原活化蛋白激酶 (MAPK) 通路的一部分。该通路在调节多种细胞过程方面发挥着至关重要的作用,包括细胞增殖、分化和存活。 瑞特替尼正在研究其在治疗各种癌症方面的潜力,特别是那些具有 MAPK 通路突变的癌症 .

准备方法

瑞特替尼的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括形成苯酰胺核心,然后引入各种取代基以实现最终结构。反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保所需的化学转化。 工业生产方法可能涉及使用连续流动化学或其他技术放大这些反应,以实现更高的产率和纯度 .

化学反应分析

瑞特替尼经历了几种类型的化学反应,包括:

    氧化: 瑞特替尼在特定条件下可以被氧化形成各种氧化衍生物。

    还原: 还原反应可用于修饰瑞特替尼中的某些官能团。

    取代: 取代反应,特别是亲核取代反应,在瑞特替尼的合成和修饰中很常见。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺类等亲核试剂。 .

科学研究应用

瑞特替尼有几个科学研究应用,包括:

作用机制

瑞特替尼通过抑制 ERK1 和 ERK2 发挥作用,ERK1 和 ERK2 是 MAPK 通路的关键组成部分。通过阻断这些激酶的活性,瑞特替尼破坏了促进细胞增殖和存活的信号级联反应。 这种抑制导致具有 MAPK 通路突变的癌细胞肿瘤生长减少和凋亡增加 .

相似化合物的比较

瑞特替尼在抑制 ERK1 和 ERK2 方面独一无二,使其成为 MAPK 通路的有效抑制剂。类似化合物包括:

瑞特替尼因其对多种 MAPK 通路突变的广泛活性及其在治疗多种癌症方面的潜力而脱颖而出。

属性

IUPAC Name

4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrF3N5O2/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37)/t13-,20-,21+,23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCIFWOJYYFDQP-PTWZRHHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1715025-32-3
Record name Rineterkib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1715025323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RINETERKIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15KFN616FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rineterkib
Reactant of Route 2
Rineterkib
Reactant of Route 3
Rineterkib
Reactant of Route 4
Rineterkib
Reactant of Route 5
Rineterkib
Reactant of Route 6
Rineterkib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。